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Compound of Interest

Compound Name: Isoamyl angelate

Cat. No.: B085175

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl angelate, a naturally occurring ester found in Roman chamomile (Chamaemelum
nobile), is a significant contributor to the plant's characteristic aroma and has demonstrated
potential as a bioactive compound. This technical guide provides a comprehensive overview of
the spectroscopic data for isoamyl angelate, including predicted Nuclear Magnetic Resonance
(NMR) and Infrared (IR) spectra, and known Mass Spectrometry (MS) data. Detailed
experimental protocols for acquiring such data are presented, alongside a discussion of its role
in modulating central nervous system activity. This document is intended to serve as a
foundational resource for researchers engaged in natural product chemistry, pharmacology,
and drug development.

Chemical Structure and Properties

o |[UPAC Name: 3-methylbutyl (22)-2-methylbut-2-enoate

Synonyms: Angelic acid isoamyl ester, Isopentyl angelate

Molecular Formula: C1oH1802

Molecular Weight: 170.25 g/mol [1]

Appearance: Colorless liquid
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e Odor: Fruity, chamomile-like

Spectroscopic Data

The following tables summarize the key spectroscopic data for isoamyl angelate. Note that the
1H and 3C NMR and IR data are predicted based on the chemical structure and analysis of
analogous compounds, as direct experimental spectra are not readily available in the public
domain.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

Table 1: Predicted *H NMR Chemical Shifts for Isoamyl Angelate

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~6.05 qq 1H CH=C(CHs3):
~4.10 t 2H -O-CH2-CHa-
~1.95 dq 3H =C-CHs
~1.85 m 3H =C(CH)-CHs
~1.70 m 1H -CH2-CH(CH3)2
~1.55 q 2H -O-CH2-CHa2-
~0.92 d 6H -CH(CH3)2

Predicted in CDCIs at 400 MHz.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

Table 2: Predicted 3C NMR Chemical Shifts for Isoamyl Angelate
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Chemical Shift (8) ppm Assignment
~168.0 C=0 (Ester)
~138.5 =C(CHs)2
~128.0 CH=

~63.5 -O-CHz2-

~37.5 -CH2-CH(CHs)2
~25.0 -CH(CH3)2
~225 -CH(CH3)2
~20.5 =C-CHs

~15.8 =C(CH)-CHs

Predicted in CDCIz at 100 MHz.

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Peaks for Isoamyl Angelate

Wavenumber (cm—?) Intensity Assignment
~2960-2870 Strong C-H stretch (alkane)
C=0 stretch (a,B-unsaturated
~1715 Strong
ester)
~1650 Medium C=C stretch (alkene)
~1240 Strong C-O stretch (ester)
~1150 Strong C-0 stretch (ester)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Isoamyl Angelate
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Parameter Value Reference
Molecular Formula C10H1802 [1112]
Molecular Weight 170.25 g/mol [1][2]

Exact Mass 170.13068 g/mol [1]
Fragmentation (GC-MS) 27 peaks observed [1]

Expected Fragmentation Pattern: The mass spectrum of isoamyl angelate is expected to
show a molecular ion peak (M*) at m/z 170. The fragmentation pattern would likely involve the
loss of the isoamyl group (CsH11) resulting in a fragment at m/z 100 (angelic acid cation) and
subsequent loss of CO to give a fragment at m/z 72. Cleavage of the isoamyl side chain would
also be expected, leading to a prominent peak at m/z 70 due to the stable isopentyl cation.

Bioactivity and Signaling Pathway

Isoamyl angelate has been identified as a key bioactive constituent in Roman chamomile
essential oil, contributing to its observed psychostimulant effects. Research has shown that it
can promote ambulation in mice, an effect that is attenuated by dopamine antagonists. This
suggests that isoamyl angelate’'s mechanism of action may involve the dopaminergic system.
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Caption: Workflow for the identification and bioactivity assessment of isoamyl angelate.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of liquid ester
samples like isoamyl angelate.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a volatile sample and obtain the mass
spectrum of isoamyl angelate.

Methodology:

o Sample Preparation: Dilute the isoamyl angelate sample (e.g., 1 yL) in a suitable volatile
solvent such as hexane or dichloromethane (e.g., 1 mL).

 Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
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e GC Conditions:

o Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 pm film
thickness) is typically suitable.

o Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
o Injection Volume: 1 pL.
o Injector Temperature: 250 °C.

o Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at a rate of 5
°C/min to 240 °C and hold for 5 minutes.

» MS Conditions:
o lonization Mode: Electron Impact (El) at 70 eV.
o lon Source Temperature: 230 °C.
o Mass Range: Scan from m/z 40 to 400.

» Data Analysis: The resulting chromatogram will show peaks corresponding to the different
components of the sample. The mass spectrum of the peak corresponding to isoamyl
angelate can be analyzed for its fragmentation pattern and compared to spectral libraries for
confirmation.
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Caption: Generalized workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the chemical structure of isoamyl
angelate.

Methodology:
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o Sample Preparation: Dissolve approximately 5-10 mg of isoamyl angelate in about 0.6 mL
of a deuterated solvent (e.g., chloroform-d, CDCIs) in an NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

* H NMR Acquisition Parameters:

o Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

o Spectral Width: Approximately 12 ppm.

o Acquisition Time: 2-3 seconds.

o Relaxation Delay: 1-2 seconds.

o Number of Scans: 16-64 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition Parameters:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30).

[e]

Spectral Width: Approximately 220 ppm.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 1024 or more scans may be necessary due to the low natural
abundance of 13C.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in isoamyl angelate.
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Methodology:

e Sample Preparation: As isoamyl angelate is a liquid, it can be analyzed directly as a neat
thin film.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition (Thin Film Method):

o Place one drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

o Gently press the plates together to form a thin film.

o Mount the plates in the spectrometer's sample holder.

e Acquisition (ATR Method):

o Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

o Place a drop of the sample directly onto the ATR crystal.

e Spectral Acquisition:

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

[e]

[e]

Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

o

Background: A background spectrum of the clean, empty salt plates or ATR crystal should
be recorded and automatically subtracted from the sample spectrum.

» Data Analysis: The resulting spectrum shows absorption bands corresponding to the
vibrational frequencies of the functional groups in the molecule.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic and bioactive
properties of isoamyl angelate. The presented data and protocols are intended to facilitate
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further research into this and related natural products. The potential for isoamyl angelate to
modulate the dopaminergic system warrants further investigation for its applications in
pharmacology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b085175?utm_src=pdf-body
https://www.benchchem.com/product/b085175?utm_src=pdf-custom-synthesis
https://spectrabase.com/spectrum/4C7wVMNrZKV
https://pubchem.ncbi.nlm.nih.gov/compound/Isoamyl-angelate
https://pubchem.ncbi.nlm.nih.gov/compound/Isoamyl-angelate
https://www.benchchem.com/product/b085175#angelic-acid-isoamyl-ester-spectroscopic-data
https://www.benchchem.com/product/b085175#angelic-acid-isoamyl-ester-spectroscopic-data
https://www.benchchem.com/product/b085175#angelic-acid-isoamyl-ester-spectroscopic-data
https://www.benchchem.com/product/b085175#angelic-acid-isoamyl-ester-spectroscopic-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b085175?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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